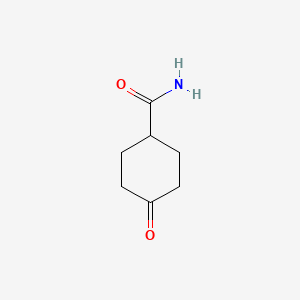

4-Oxocyclohexanecarboxamide

Description

BenchChem offers high-quality 4-Oxocyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxocyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLDPFULPGCZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609773 | |

| Record name | 4-Oxocyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204136-88-9 | |

| Record name | 4-Oxocyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Oxocyclohexanecarboxamide synthesis from 4-oxocyclohexanecarboxylic acid

An In-Depth Technical Guide to the Synthesis of 4-Oxocyclohexanecarboxamide from 4-Oxocyclohexanecarboxylic Acid

Abstract

The conversion of carboxylic acids to primary amides is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive technical overview of the synthesis of 4-oxocyclohexanecarboxamide from its corresponding carboxylic acid. We will explore the core chemical challenges, compare multiple synthetic strategies, and provide detailed, field-proven protocols. The discussion is grounded in mechanistic principles, explaining the rationale behind the selection of reagents and conditions to empower researchers in drug development and chemical synthesis to make informed experimental choices.

Introduction: The Challenge of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine (or ammonia for a primary amide) is deceptively complex. While it appears to be a straightforward condensation, the acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable and non-reactive ammonium carboxylate salt.[1][2][3] Overcoming this thermodynamic sink to form the covalent amide bond requires either harsh thermal conditions to drive off water or, more commonly, the activation of the carboxylic acid.[1][4]

This guide focuses on modern, reliable methods to activate 4-oxocyclohexanecarboxylic acid for its efficient conversion to 4-oxocyclohexanecarboxamide, a valuable building block in medicinal chemistry.

Synthetic Pathways Overview

There are two primary strategies for converting a carboxylic acid to an amide: direct coupling using activating agents, and a two-step conversion via a more reactive intermediate like an acyl chloride. The choice of pathway depends on factors such as substrate sensitivity, desired scale, cost of reagents, and required purity.

Figure 1: High-level overview of synthetic pathways.

Methodology I: Carbodiimide-Mediated Coupling

Carbodiimides are among the most common and versatile coupling reagents. They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.[1][4]

Mechanism of Action

The reaction is initiated by the protonation of one of the carbodiimide nitrogens by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide, forming the key O-acylisourea intermediate. This intermediate has an excellent leaving group (a substituted urea), which is readily displaced by ammonia to form the desired amide.[1]

Figure 2: Simplified mechanism of EDC-mediated amide coupling.

Reagents and Considerations

-

EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is water-soluble, as is its urea byproduct. This is a significant advantage as it allows for simple purification via aqueous extraction, making it ideal for many applications.[1][5]

-

DCC: N,N'-Dicyclohexylcarbodiimide is also highly effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and must be removed by filtration.[1][5] This can sometimes lead to product loss due to co-precipitation.

-

Additives (HOBt, NHS): To improve efficiency and suppress side reactions, additives are often included. 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable, less prone to side reactions, and reacts cleanly with the amine to provide higher yields and purity.[5][6]

Experimental Protocol: EDC/NHS Coupling

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.1-0.5 M).

-

Activation: Add N-Hydroxysuccinimide (NHS) (1.1 eq) and EDC hydrochloride (1.2 eq) to the solution.

-

Stirring: Stir the mixture at room temperature for 1 hour. The progress of the active ester formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of aqueous ammonia (e.g., 28-30% solution, 2.0-3.0 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Work-up:

-

If using DCM, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

If using DMF, dilute the reaction mixture with a larger volume of ethyl acetate and perform the same aqueous washes.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Methodology II: Uronium/Aminium Salt Coupling

Uronium and aminium salt-based reagents, such as HATU, are often more powerful and faster-acting than carbodiimides.[5] They are particularly effective for coupling sterically hindered components or for reactions that are sluggish with other methods.[7]

Reagents and Considerations

-

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents. It reacts with the carboxylic acid to form a highly reactive O-acylisouronium species, which rapidly converts to an activated ester.[7]

-

Base: These reactions require a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to deprotonate the carboxylic acid and neutralize any acidic byproducts.[7][8]

Experimental Protocol: HATU Coupling

-

Preparation: In a flask under an inert atmosphere, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

-

Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

-

Amine Addition: Cool the mixture to 0 °C and add a source of ammonia (e.g., a solution of ammonia in an organic solvent, or aqueous ammonia).

-

Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Follow a similar extractive work-up and purification procedure as described in section 3.3.

Methodology III: Two-Step Synthesis via Acyl Chloride

This classic and robust method involves converting the carboxylic acid to a highly reactive acyl chloride, which then reacts readily with ammonia.[2][4]

Mechanism and Considerations

The hydroxyl group of the carboxylic acid is a poor leaving group.[4] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert it into an excellent leaving group, facilitating the formation of the acyl chloride. This intermediate is highly electrophilic and reacts rapidly with ammonia. A key consideration is that this reaction produces one equivalent of HCl, which will protonate the ammonia. Therefore, at least two equivalents of the ammonia source are required: one to act as the nucleophile and one to act as a base to neutralize the HCl.[9][10]

Experimental Protocol: Acyl Chloride Formation and Amination

Step A: Acyl Chloride Synthesis

-

Setup: In a fume hood, add 4-oxocyclohexanecarboxylic acid (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq), either neat or in a solvent like DCM. A catalytic amount of DMF is often added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (typically 40-60 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude 4-oxocyclohexanecarbonyl chloride can often be used directly in the next step without purification.

Step B: Amination

-

Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C in an ice bath.

-

Amine Addition: Add a solution of ammonia (at least 2.2 equivalents) slowly to the stirred solution. This is a highly exothermic reaction.

-

Reaction: Stir the mixture for 1-2 hours at 0 °C to room temperature.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash with dilute acid and brine.

-

Purification: Dry the organic phase, concentrate, and purify the resulting 4-oxocyclohexanecarboxamide by recrystallization or column chromatography.

Comparison of Synthetic Methods

| Method | Key Reagents | Advantages | Disadvantages |

| Carbodiimide Coupling | EDC/NHS, DCC/HOBt | Mild conditions; good for sensitive substrates; EDC allows for easy aqueous workup.[1][5] | Slower reaction times; DCC byproduct can be difficult to remove; potential for side reactions without additives.[5] |

| Uronium Salt Coupling | HATU, HBTU, PyBOP | Very fast and high-yielding; effective for difficult couplings.[5][7] | Reagents are more expensive; produces stoichiometric waste. |

| Acyl Chloride Route | SOCl₂, Oxalyl Chloride | Inexpensive and robust reagents; scalable; highly reactive intermediate.[2][4] | Harsh conditions (heat, acid gas); not suitable for sensitive substrates; intermediate may be unstable. |

Conclusion

The synthesis of 4-oxocyclohexanecarboxamide from 4-oxocyclohexanecarboxylic acid can be achieved through several reliable methods.

-

For small-scale synthesis, high purity, and substrates sensitive to harsh conditions, HATU-mediated coupling offers the best combination of speed and efficiency.

-

For a balance of cost and mild conditions, EDC/NHS coupling is an excellent and widely used choice, particularly due to its straightforward purification.

-

For large-scale, cost-driven synthesis where substrate sensitivity is not a concern, the traditional two-step acyl chloride method remains a viable and economical option.

The selection of the optimal synthetic route requires a careful evaluation of the specific project goals, including scale, purity requirements, cost constraints, and the chemical nature of the starting material.

References

- Aapptec Peptides. Coupling Reagents.

- PMC, NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Chemical Science (RSC Publishing). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

- Chemguide.

- RSC Publishing.

- Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

- Khan Academy.

- Chemistry Steps.

- Jack Westin. Synthesis of Amides.

- Fisher Scientific. Amide Synthesis.

- YouTube.

- Growing Science.

- Master Organic Chemistry.

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 3. jackwestin.com [jackwestin.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. Amide Synthesis [fishersci.dk]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Oxocyclohexanecarboxamide

For: Researchers, scientists, and drug development professionals.

Abstract

4-Oxocyclohexanecarboxamide is a bifunctional molecule featuring a reactive ketone and a primary amide on a conformationally restricted cyclohexane scaffold. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and drug discovery, offering a platform for the synthesis of complex molecular architectures with potential therapeutic applications. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for guiding the development of novel drug candidates. This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Oxocyclohexanecarboxamide, including its synthesis, melting point, solubility, pKa, and lipophilicity (logP). Furthermore, it details the expected spectral characteristics (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry) that are crucial for its identification and characterization. Each section integrates theoretical principles with detailed, field-proven experimental protocols, offering a practical resource for researchers.

Introduction: The Significance of the 4-Oxocyclohexanecarboxamide Scaffold

In the landscape of modern drug discovery, the development of novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is of critical importance. The cyclohexane ring, a common motif in natural products and pharmaceuticals, serves as a rigid and predictable framework. The introduction of functional groups at specific positions on this ring allows for the exploration of chemical space in a controlled manner.

4-Oxocyclohexanecarboxamide emerges as a particularly interesting building block due to the orthogonal reactivity of its ketone and amide moieties. The ketone at the 4-position can undergo a variety of chemical transformations, such as reductive amination or Grignard reactions, to introduce diverse substituents. Simultaneously, the carboxamide at the 1-position provides a hydrogen bond donor and acceptor, crucial for molecular recognition and interaction with biological targets. This bifunctionality, combined with the conformational constraints of the cyclohexane ring, makes 4-Oxocyclohexanecarboxamide a valuable starting material for the synthesis of constrained analogs and bioisosteres in drug development campaigns. Its derivatives have been explored as intermediates in the synthesis of a range of biologically active molecules.

A thorough understanding of the physicochemical properties of this core structure is the foundation upon which its successful application is built. Properties such as solubility, lipophilicity, and ionization state directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's success.[1] This guide aims to provide a detailed and practical exploration of these essential characteristics.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Oxocyclohexanecarboxamide. It is important to note that while some data is available from chemical suppliers, specific experimental values for several properties are not widely published. In such cases, predicted values from validated computational models are provided and are clearly indicated.

| Property | Value | Source |

| IUPAC Name | 4-Oxocyclohexane-1-carboxamide | - |

| CAS Number | 204136-88-9 | [2][3][4] |

| Molecular Formula | C₇H₁₁NO₂ | [2][4] |

| Molecular Weight | 141.17 g/mol | [2] |

| Boiling Point | 356 °C at 760 mmHg | [2] (Predicted) |

| Melting Point | Not Experimentally Determined | - |

| pKa (Amide Proton) | ~17 | Predicted |

| logP | -0.5 to 0.5 | Predicted |

| Aqueous Solubility | Sparingly Soluble | Inferred from structure |

Synthesis of 4-Oxocyclohexanecarboxamide

The synthesis of 4-Oxocyclohexanecarboxamide can be readily achieved from its corresponding carboxylic acid, 4-oxocyclohexanecarboxylic acid, a commercially available starting material. A common and efficient method involves the activation of the carboxylic acid followed by amidation.

Proposed Synthetic Pathway

A reliable route involves a two-step process:

-

Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester.

-

Amidation: Reaction of the activated carboxylic acid derivative with ammonia.

A common laboratory-scale procedure utilizes thionyl chloride for the formation of the acyl chloride, which is then reacted in situ with an excess of aqueous ammonia.

Experimental Protocol: Synthesis from 4-Oxocyclohexanecarboxylic Acid

Materials:

-

4-Oxocyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (aqueous solution, ~28-30%)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 4-oxocyclohexanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

-

Amidation:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly and carefully add an excess of cold aqueous ammonium hydroxide to the flask with vigorous stirring. Caution: This reaction is exothermic.

-

Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any ammonium salts.

-

Dry the product under vacuum to yield 4-Oxocyclohexanecarboxamide.

-

Diagram of Synthetic Workflow:

Caption: Synthetic route to 4-Oxocyclohexanecarboxamide.

Physicochemical Properties and Experimental Determination

Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[2][5]

Expected Value: While no experimental melting point for 4-Oxocyclohexanecarboxamide is readily available in the literature, we can infer its properties. The related compound, cyclohexanecarboxamide, has a melting point of 186-188 °C. The presence of the polar ketone group in 4-Oxocyclohexanecarboxamide is expected to increase intermolecular dipole-dipole interactions, potentially leading to a higher melting point compared to its non-oxo counterpart.

Experimental Protocol: Capillary Melting Point Determination [2][3][5][6]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Then, heat the new sample at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for capillary melting point determination.

Solubility

Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability.[7][8][9] It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Expected Solubility Profile: 4-Oxocyclohexanecarboxamide possesses both polar and non-polar characteristics. The amide and ketone functional groups can participate in hydrogen bonding with protic solvents, suggesting some solubility in water and alcohols. The cyclohexane ring, however, is non-polar and will contribute to its solubility in organic solvents like dichloromethane and ethyl acetate. Overall, it is expected to be sparingly soluble in water and more soluble in polar organic solvents like DMSO and methanol.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) [9]

-

Sample Preparation: Add an excess amount of 4-Oxocyclohexanecarboxamide to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Ionization Constant (pKa)

The pKa is a measure of the acidity of a compound. For 4-Oxocyclohexanecarboxamide, the most relevant pKa would be that of the N-H protons of the primary amide. Primary amides are very weak acids, with pKa values typically around 17. This means that under physiological conditions (pH ~7.4), the amide group will be exclusively in its neutral, non-ionized form. The ketone is not expected to have a relevant pKa in the physiological range.

Expected pKa: The pKa of the amide N-H protons is predicted to be approximately 17. This high pKa indicates that the compound will not be deprotonated in aqueous solutions under normal conditions.

Experimental Protocol: Potentiometric Titration (for acidic/basic compounds) [10][11]

While direct pKa measurement of the very weakly acidic amide proton is challenging with standard methods, a general protocol for determining pKa is provided for context.

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic properties, including membrane permeability and plasma protein binding.[12] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Expected logP: The predicted logP value for 4-Oxocyclohexanecarboxamide is in the range of -0.5 to 0.5. A negative logP indicates a preference for the aqueous phase (more hydrophilic), while a positive value indicates a preference for the lipid phase (more lipophilic).[13] A value around zero suggests a balance between hydrophilic and lipophilic character. Since the amide group is neutral at physiological pH, its distribution coefficient (logD) will be equal to its logP.

Experimental Protocol: Shake-Flask Method for logP Determination [12][13]

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Dissolve a known amount of 4-Oxocyclohexanecarboxamide in the aqueous phase. Mix this solution with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase])

Diagram of logP Determination Workflow:

Caption: Workflow for shake-flask logP determination.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Oxocyclohexanecarboxamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Amide Protons (-CONH₂): Two broad singlets are expected in the region of δ 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. These peaks will exchange with D₂O.

-

Methine Proton (-CH-C=O): A multiplet is expected around δ 2.5-3.0 ppm for the proton at the C1 position, adjacent to the amide group.

-

Methylene Protons (-CH₂-): The protons on the cyclohexane ring will appear as complex multiplets in the region of δ 1.5-2.5 ppm. The protons adjacent to the ketone (C3 and C5) will be deshielded and appear further downfield compared to the protons at C2 and C6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Ketone Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 205-215 ppm.[8]

-

Amide Carbonyl Carbon (-CONH₂): A signal is expected in the region of δ 175-180 ppm.

-

Methine Carbon (C1): The carbon attached to the amide group is expected around δ 40-45 ppm.

-

Methylene Carbons (-CH₂-): Signals for the four methylene carbons of the cyclohexane ring are expected in the range of δ 25-45 ppm. The carbons adjacent to the ketone (C3 and C5) will be at the lower end of this range compared to C2 and C6.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Spectrum (KBr pellet or ATR):

-

N-H Stretching (Amide): Two medium intensity bands are expected in the region of 3350-3180 cm⁻¹ for the symmetric and asymmetric stretching of the primary amide N-H bonds.[4]

-

C-H Stretching (Aliphatic): Strong absorptions are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for the C-H bonds of the cyclohexane ring.

-

C=O Stretching (Ketone): A strong, sharp absorption is expected around 1715 cm⁻¹.[4]

-

C=O Stretching (Amide I band): A strong, sharp absorption is expected in the region of 1680-1630 cm⁻¹.[4]

-

N-H Bending (Amide II band): A medium intensity band is expected around 1650-1620 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 141.

-

Key Fragmentation Patterns: Common fragmentation pathways for cyclic ketones involve alpha-cleavage. For amides, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. A prominent peak at m/z 44, corresponding to the [CONH₂]⁺ fragment, is often observed for primary amides.

Conclusion

4-Oxocyclohexanecarboxamide is a versatile synthetic intermediate with significant potential in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental physicochemical properties, integrating theoretical principles with actionable experimental protocols. While a lack of published experimental data for certain properties necessitates the use of predictive models, the information presented herein offers a robust framework for researchers working with this compound. A thorough understanding and experimental determination of these properties are crucial first steps in unlocking the full potential of the 4-Oxocyclohexanecarboxamide scaffold for the development of novel therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

ChemBK. (n.d.). Cyclohexanecarboxamide, 4-oxo- (9CI). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

- Kadam, S. S., et al. (2013). Development of Methods for the Determination of pKa Values. D'Souza, F. & Kadish, K. M. (Eds.), Handbook of Porphyrin Science, 28, 1-35.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Google Patents. (n.d.). KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Prediction of pKa using the PM6 semiempirical method. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

CAS. (n.d.). Identify chemical substances | CAS SciFinder. Retrieved from [Link]

-

ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

CORE. (2020). university of copenhagen. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

CAS. (n.d.). SciFinder. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical.... Retrieved from [Link]

Sources

- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. chembk.com [chembk.com]

- 3. Cyclohexanecarboxamide, 4-oxo- (9CI) | 204136-88-9 [chemicalbook.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. 204136-88-9 CAS MSDS (Cyclohexanecarboxamide, 4-oxo- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cyclohexanecarboxamide | CAS#:1122-56-1 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Reaxys : Montana State University (MSU) Library [lib.montana.edu]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Reaxys | An expert-curated chemistry database | Elsevier [elsevier.com]

- 12. soc.chim.it [soc.chim.it]

- 13. schrodinger.com [schrodinger.com]

An In-depth Technical Guide to 4-Oxocyclohexanecarboxamide: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclohexanone-Carboxamide Scaffold

4-Oxocyclohexanecarboxamide (CAS Number: 204136-88-9) is a bifunctional organic molecule that has emerged as a valuable building block in the synthesis of complex pharmaceutical compounds.[1] Its structure, incorporating both a reactive ketone and a stable carboxamide functional group on a cyclohexane ring, provides a versatile platform for the development of novel therapeutics.[1] The cyclohexanone moiety is a core structure in numerous natural products and pharmaceutical drugs, offering a rigid scaffold that can be strategically functionalized.[2][3] Simultaneously, the carboxamide group is a privileged pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds and contribute to favorable pharmacokinetic profiles.[4]

This guide provides a comprehensive technical overview of 4-Oxocyclohexanecarboxamide, from its synthesis and purification to its analytical characterization and burgeoning applications in drug discovery, with a particular focus on its role as a key intermediate in the development of HIV-1 entry inhibitors.

Physicochemical Properties

A thorough understanding of the fundamental properties of 4-Oxocyclohexanecarboxamide is crucial for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 204136-88-9 | [5][6][7][8] |

| Molecular Formula | C₇H₁₁NO₂ | [5][6][8][9] |

| Molecular Weight | 141.17 g/mol | [5][6][8][9] |

| Synonyms | 4-Oxocyclohexane-1-carboxamide, Cyclohexanecarboxamide, 4-oxo- | [5][6] |

| Appearance | Predicted to be an off-white to white solid | General knowledge |

Synthesis and Purification: A Strategic Approach

While specific, detailed protocols for the synthesis of 4-Oxocyclohexanecarboxamide are not abundantly available in peer-reviewed literature, a logical and efficient synthetic strategy can be devised based on established organic chemistry principles. The most direct route involves the amidation of a 4-oxocyclohexanecarboxylic acid derivative.

Diagram of the Synthetic Workflow:

Caption: A logical workflow for the synthesis and purification of 4-Oxocyclohexanecarboxamide.

Part 1: Synthesis

A robust synthesis of 4-Oxocyclohexanecarboxamide can be achieved through the following multi-step process, starting from the readily available 4-oxocyclohexanecarboxylic acid or its ester derivatives.

Step 1: Activation of the Carboxylic Acid

To facilitate the amidation reaction, the carboxylic acid group of 4-oxocyclohexanecarboxylic acid needs to be converted into a more reactive species, such as an acyl chloride.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-oxocyclohexanecarboxylic acid in an excess of thionyl chloride (SOCl₂) or treat it with oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

-

Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude 4-oxocyclohexanecarbonyl chloride. This intermediate is typically used in the next step without further purification.

-

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia in the subsequent step.

Step 2: Amidation

The activated acyl chloride is then reacted with an ammonia source to form the desired carboxamide.

-

Protocol:

-

Dissolve the crude 4-oxocyclohexanecarbonyl chloride in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide or bubble anhydrous ammonia gas through the solution with vigorous stirring. An excess of the ammonia source is used to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Oxocyclohexanecarboxamide.

-

Causality: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

Part 2: Purification

Purification of the crude product is essential to obtain 4-Oxocyclohexanecarboxamide of high purity suitable for use in drug discovery and development. Recrystallization is a highly effective method for this purpose.[8][9][10]

Protocol: Recrystallization

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[9] For a molecule with both a ketone and an amide group, moderately polar solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexane are good starting points.[11]

-

Dissolution: Place the crude 4-Oxocyclohexanecarboxamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[12] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Self-Validating System: The purity of the recrystallized product should be assessed by measuring its melting point and by analytical techniques such as HPLC. A sharp melting point and a single peak in the HPLC chromatogram are indicative of high purity.

Analytical Characterization

A comprehensive analytical characterization is imperative to confirm the identity and purity of the synthesized 4-Oxocyclohexanecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring and the amide group. The protons alpha to the ketone and the carboxamide group will be deshielded and appear at a lower field. The amide protons (NH₂) will likely appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and the amide, which will be the most downfield signals. The carbons of the cyclohexane ring will appear in the aliphatic region.

Predicted Chemical Shifts: Based on data for similar structures like cyclohexanone, the protons on the cyclohexane ring are expected to resonate between 1.5 and 3.0 ppm.[13] The carbonyl carbon of the ketone is predicted to be around 210 ppm, and the amide carbonyl carbon around 170-180 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 141 would be expected. Common fragmentation patterns for cyclic ketones involve alpha-cleavage.[14] For amides, fragmentation can occur via cleavage of the C-N bond or the C-C bond alpha to the carbonyl group.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorptions:

-

C=O stretch (ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹ for the six-membered ring ketone.[17][18]

-

C=O stretch (amide I band): A strong absorption is expected in the region of 1690-1630 cm⁻¹.[19]

-

N-H stretch (amide): For a primary amide, two bands are expected in the region of 3500-3300 cm⁻¹.[20]

-

N-H bend (amide II band): An absorption is expected around 1640-1550 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions are expected in the 3000-2850 cm⁻¹ region.[20]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 4-Oxocyclohexanecarboxamide.

-

Methodology: A reverse-phase HPLC method would be suitable for purity analysis.

-

Column: A C18 column is a common choice for separating moderately polar organic compounds.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the carbonyl group absorbs (around 210-220 nm).

-

Diagram of an Analytical Workflow:

Caption: A typical analytical workflow for the characterization of 4-Oxocyclohexanecarboxamide.

Applications in Drug Discovery

The unique structural features of 4-Oxocyclohexanecarboxamide make it a highly attractive starting material for the synthesis of biologically active molecules. Its primary recognized value lies in its use as a key intermediate in the development of novel therapeutics.[1]

Intermediate for HIV-1 Entry Inhibitors (CCR5 Antagonists)

A significant application of 4-Oxocyclohexanecarboxamide is as a precursor for the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[21] CCR5 is a co-receptor that HIV-1 uses to enter host cells, and blocking this receptor is a validated strategy for treating HIV infection.[16][22]

The 4-oxocyclohexane scaffold provides a rigid framework for the precise spatial orientation of pharmacophoric groups that interact with the CCR5 receptor. The ketone functionality can be further modified, for example, through reductive amination, to introduce diverse substituents that can enhance binding affinity and selectivity. The carboxamide group can also be a key interaction point or can be further elaborated.

The development of small-molecule HIV-1 entry inhibitors often involves scaffold hopping and isosteric replacements to optimize lead compounds.[6][21] The use of building blocks like 4-Oxocyclohexanecarboxamide allows for the systematic exploration of the chemical space around a core scaffold to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Oxocyclohexanecarboxamide is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated utility of its parent scaffold in the development of CCR5 antagonists for HIV-1 therapy highlights the importance of this compound in addressing critical unmet medical needs. This technical guide provides a foundational understanding of its synthesis, purification, and characterization, empowering researchers and drug development professionals to effectively utilize this key building block in their pursuit of novel and impactful medicines.

References

-

Altieri, A., et al. Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements. European Journal of Medicinal Chemistry, 2021, 224, 113681. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Colorado Boulder. IR handout.pdf. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

PubMed. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Available at: [Link]

-

PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Available at: [Link]

-

Dodda, M. R., et al. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 2013, 5(5), 130-137. Available at: [Link]

-

University of California, Los Angeles. Recrystallization. Available at: [Link]

-

McMaster University. Recrystallization - Single Solvent. Available at: [https://www.chemistry.mcmaster.ca/~chem2o6/labmanual/expt5/re cryst.html]([Link] cryst.html)

-

EPO. HETEROCYCLIC COMPOUNDS AS CCR5 ANTAGONISTS - Patent 1569931. Available at: [Link]

-

Chemistry LibreTexts. Recrystallization. Available at: [Link]

-

Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available at: [Link]

-

Infrared Spectroscopy - CDN. Available at: [Link]

-

CUNY. Purification by Recrystallization. Available at: [http://www.qcc.cuny.edu/ আজাই/chm250/EXPERIMENT%202.pdf]([Link] আজাই/chm250/EXPERIMENT%202.pdf)

-

Millersville University. IR Absorption Table. Available at: [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Nair, D., et al. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 2024, 20, 177. Available at: [Link]

-

YouTube. Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. Available at: [Link]

-

Whitman College. GCMS Section 6.11.2. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000405 Cyclohexanone at BMRB. Available at: [Link]

Sources

- 1. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]

- 2. Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. scienceopen.com [scienceopen.com]

- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.chemscene.com [file.chemscene.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl 4-oxocyclohexanecarboxylate | 6297-22-9 | Benchchem [benchchem.com]

- 16. CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy [mdpi.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]

- 19. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. orgsyn.org [orgsyn.org]

- 22. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

An In-Depth Spectroscopic Analysis of 4-Oxocyclohexanecarboxamide: A Technical Guide for Researchers

Introduction

4-Oxocyclohexanecarboxamide is a bifunctional molecule featuring a cyclohexane ring substituted with both a ketone and a primary amide. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, serving as a scaffold for creating more complex molecules with constrained conformations.[1] Accurate and comprehensive characterization of such intermediates is a cornerstone of drug development and chemical research, ensuring structural integrity, purity, and batch-to-batch consistency.

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Oxocyclohexanecarboxamide, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into data interpretation and experimental considerations.

Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental formula of a synthesized compound. For 4-Oxocyclohexanecarboxamide (C₇H₁₁NO₂), the expected molecular weight is 141.15 g/mol .

Expected Molecular Ion:

-

[M]⁺: m/z = 141

-

[M+H]⁺: m/z = 142 (Common in ESI)

-

[M-H]⁻: m/z = 140 (Common in ESI)

Interpretation of Fragmentation Patterns:

Electron Ionization (EI) mass spectrometry induces fragmentation, providing valuable structural clues. The fragmentation of cyclic ketones and amides is governed by predictable pathways, primarily initiated by the radical cation formed on the carbonyl oxygen or the amide nitrogen.[2]

A primary fragmentation pathway for cyclic ketones involves alpha-cleavage, the breaking of a C-C bond adjacent to the carbonyl group.[3][4] For cyclohexanone, this initial ring-opening is followed by subsequent bond cleavages that lead to characteristic fragments.[5] A notable fragment for saturated cyclic ketones often appears at m/z 55.[3][5]

The presence of the amide group introduces additional fragmentation routes. Alpha-cleavage next to the amide carbonyl can lead to the loss of the carboxamide group or its fragments.

Predicted Key Fragments for 4-Oxocyclohexanecarboxamide:

-

m/z = 98: Loss of the amide group radical (•CONH₂) via cleavage of the C1-C7 bond. The resulting fragment corresponds to the cyclohexanone radical cation.

-

m/z = 70: A subsequent loss of ethylene (C₂H₄) from the m/z 98 fragment.[5]

-

m/z = 55: A characteristic fragment arising from the cyclohexanone ring system.[3][5]

-

m/z = 44: Formation of the [CONH₂]⁺ ion, a hallmark of primary amides.

The following diagram illustrates a plausible fragmentation pathway for 4-Oxocyclohexanecarboxamide under electron ionization.

Caption: Predicted EI-MS fragmentation of 4-Oxocyclohexanecarboxamide.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 4-Oxocyclohexanecarboxamide is dominated by the characteristic vibrations of its ketone and primary amide moieties.

Data Summary Table: IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group & Vibration Type | Intensity & Description | Rationale & Causality |

| 3400 - 3100 | N-H Stretch (Amide) | Strong, Broad (two bands) | The presence of two bands is characteristic of a primary (-NH₂) amide, corresponding to asymmetric and symmetric stretching vibrations. Hydrogen bonding in the solid or neat state causes significant broadening.[6][7] |

| 2950 - 2850 | C-H Stretch (Alkyl) | Medium to Strong | These absorptions arise from the C-H bonds of the cyclohexane ring. |

| ~1715 | C=O Stretch (Ketone) | Strong, Sharp | This frequency is typical for a saturated, six-membered cyclic ketone.[8][9] Ring strain is minimal, and there is no conjugation to lower the frequency.[9][10] |

| ~1650 | C=O Stretch (Amide I Band) | Strong, Sharp | The amide carbonyl stretch (Amide I) appears at a lower frequency than the ketone due to the resonance effect, where the lone pair on the nitrogen atom donates electron density to the carbonyl carbon, weakening the C=O bond.[7][11] |

| ~1620 | N-H Bend (Amide II Band) | Medium | This band, characteristic of primary amides, results from the in-plane bending or scissoring motion of the N-H bonds.[10][12] |

Expert Analysis: The clear separation of the two carbonyl stretching frequencies is a key diagnostic feature. The ketone C=O stretch at ~1715 cm⁻¹ is consistent with a standard cyclohexanone.[13] The Amide I band's appearance around 1650 cm⁻¹ is a textbook example of the resonance effect in amides, which imparts partial double-bond character to the C-N bond and weakens the C=O bond.[7] The broad, two-pronged N-H stretching absorption unequivocally confirms the presence of a primary amide group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The symmetry of 4-Oxocyclohexanecarboxamide simplifies the spectrum to a degree, but the conformational dynamics of the cyclohexane ring introduce complexity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.

Data Summary Table: ¹³C NMR Assignments (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |

| ~210 | C4 (Ketone C=O) | Carbonyl carbons in ketones are highly deshielded and appear far downfield. The value is typical for a cyclohexanone.[14][15] |

| ~175-180 | C7 (Amide C=O) | Amide carbonyl carbons are also significantly deshielded but typically appear slightly upfield from ketone carbonyls due to the resonance effect from the adjacent nitrogen. |

| ~40-45 | C1 | This methine carbon is attached to the electron-withdrawing carboxamide group, shifting it downfield relative to the other ring carbons. |

| ~35-40 | C3, C5 | These two equivalent methylene carbons are alpha to the ketone carbonyl group, causing a downfield shift. |

| ~25-30 | C2, C6 | These two equivalent methylene carbons are beta to the ketone and are the most shielded of the ring carbons. |

¹H NMR Spectroscopy

The ¹H NMR spectrum is more complex due to the overlapping signals of the cyclohexane protons and the distinction between axial and equatorial positions.

Expert Analysis: The cyclohexane ring exists in a rapid chair-chair interconversion at room temperature. Protons on the ring are diastereotopic. The protons on C2/C6 and C3/C5 will be chemically equivalent due to the molecule's symmetry plane. However, the axial and equatorial protons on the same carbon are chemically non-equivalent and will have different chemical shifts, though rapid conformational flipping at room temperature may lead to averaged, broadened signals.[16][17]

Data Summary Table: ¹H NMR Assignments (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration | Rationale & Causality |

| 5.5 - 7.0 | -CONH₂ | Broad Singlet | 2H | Amide protons are often broad due to quadrupole coupling with the nitrogen atom and variable chemical exchange with trace water. Their chemical shift is highly dependent on solvent and concentration. |

| 2.2 - 2.6 | H3, H5 (Protons α to C=O) | Multiplet | 4H | These protons are adjacent to the electron-withdrawing ketone carbonyl group, causing them to be the most deshielded of the ring protons.[15] |

| 1.8 - 2.2 | H2, H6 (Protons β to C=O) | Multiplet | 4H | These protons are further from the ketone and are therefore more shielded (upfield) compared to the alpha protons. |

| ~2.5 | H1 (Proton α to -CONH₂) | Multiplet | 1H | This methine proton is deshielded by the adjacent amide group. Its signal will likely overlap with the H3/H5 multiplet. |

Integrated Spectroscopic Workflow & Conclusion

The structural confirmation of 4-Oxocyclohexanecarboxamide is a process of logical deduction, where each spectroscopic technique provides a crucial piece of the puzzle.

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed.

Mass Spectrometry (Electron Ionization - GC/MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an EI source.

-

GC Method: Inject 1 µL of the sample solution. Use a suitable capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 50°C to 250°C at 10°C/min) to ensure proper separation and elution.

-

MS Method: Set the ion source to 70 eV. Scan a mass range of m/z 40-400.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to known patterns for cyclic ketones and amides.

Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the ketone, amide, and alkyl C-H functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Processing & Analysis: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and assign all peaks in both spectra based on chemical shift, multiplicity, and integration.

References

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

Masaryk University. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

-

NPTEL. INFRARED SPECTROSCOPY. [Link]

-

Litemovers. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (2025). A BRIEF OVERVIEW OF SPECTROSCOPIC STUDIES OF CYCLOHEXANE AND ITS DERIVATIVES. [Link]

-

MRIQuestions.com. (2015). 5.2 Chemical Shift. [Link]

Sources

- 1. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. GCMS Section 6.11.2 [people.whitman.edu]

- 4. whitman.edu [whitman.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. mriquestions.com [mriquestions.com]

An In-Depth Technical Guide to the Crystal Structure of 4-Oxocyclohexanecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 4-oxocyclohexanecarboxamide derivatives. Authored from the perspective of a Senior Application Scientist, it delves into the critical aspects of solid-state chemistry, experimental methodologies, and the profound implications of crystal structure on the physicochemical properties of these compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of the 4-Oxocyclohexanecarboxamide Scaffold

The 4-oxocyclohexanecarboxamide moiety is a key structural motif in a variety of biologically active molecules. The presence of a ketone and an amide group on a flexible cyclohexane ring offers a unique combination of hydrogen bond donors and acceptors, as well as conformational possibilities that are crucial for molecular recognition and binding to biological targets. Understanding the three-dimensional arrangement of atoms in the solid state, or the crystal structure, is paramount for several reasons:

-

Structure-Activity Relationship (SAR): The precise geometry of a molecule, as determined by X-ray crystallography, provides invaluable insights for rational drug design and the optimization of lead compounds.

-

Polymorphism: Different crystal packing arrangements of the same molecule can lead to polymorphs with distinct physical properties, such as solubility and bioavailability, which are critical in drug development.

-

Material Properties: The intermolecular interactions that govern the crystal packing also influence the material properties of the compound, such as its melting point, stability, and mechanical characteristics.

This guide will explore the nuances of the crystal structures of 4-oxocyclohexanecarboxamide derivatives, with a focus on the interplay between molecular conformation and intermolecular interactions.

Fundamentals of X-ray Crystallography for Organic Molecules

X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystal.[1] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern of spots, with their varying intensities, contains information about the arrangement of electrons, and thus atoms, within the crystal.[2]

The primary steps in an X-ray crystallographic study are:

-

Crystallization: Growing a high-quality single crystal of the compound of interest is often the most challenging step.[1]

-

Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction data.

-

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine a model of the crystal structure that best fits the experimental data.

The final output of a crystallographic analysis includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of each atom in the asymmetric unit.

Structural Analysis of 4-Oxocyclohexanecarboxamide Derivatives: A Case Study Approach

Due to the limited number of publicly available crystal structures for N-substituted 4-oxocyclohexanecarboxamide derivatives, this section will analyze the crystal structure of a closely related and informative compound, N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide , and draw parallels to what can be expected for 4-oxocyclohexanecarboxamide derivatives. This compound shares the key features of an N-aryl amide and a cyclic ketone.[1]

Molecular Conformation

The conformation of the cyclohexane ring is a critical aspect of the molecular structure. In most cases, the cyclohexane ring in related carboxamide derivatives adopts a chair conformation to minimize steric strain.[2] For 4-oxocyclohexanecarboxamide derivatives, the chair conformation is also expected to be the most stable. The orientation of the carboxamide group (axial vs. equatorial) will significantly impact the overall shape of the molecule and its potential for intermolecular interactions. The bulky N-substituent will likely favor an equatorial position to minimize 1,3-diaxial interactions.[3]

In the case of N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide, the cyclopentanone ring adopts a twist conformation.[1] The amide group is nearly coplanar with the chlorophenyl ring, which is a common feature in N-aryl amides due to resonance stabilization.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-oxocyclohexanecarboxamide derivatives is primarily governed by a network of hydrogen bonds. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), while the ketone at the 4-position offers an additional hydrogen bond acceptor.

A common and robust hydrogen bonding motif in primary and secondary amides is the formation of centrosymmetric or non-centrosymmetric R2(8) dimers through N-H···O=C hydrogen bonds between the amide groups of two molecules.[4] This is also observed in the crystal structure of N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide, where molecules are linked into cyclic centrosymmetric dimers by paired N-H···O hydrogen bonds.[1]

The presence of the 4-oxo group introduces the possibility of more complex hydrogen bonding networks. It can act as an acceptor for N-H or other weak C-H hydrogen bond donors, leading to the formation of chains, sheets, or three-dimensional networks. In the crystal structure of N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide, an intramolecular C-H···O hydrogen bond is also observed.[1]

The following table summarizes the crystallographic data for N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide, which serves as a model for understanding the crystal structures of 4-oxocyclohexanecarboxamide derivatives.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₈ClNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5897 (2) |

| b (Å) | 8.8847 (3) |

| c (Å) | 14.6480 (4) |

| α (°) | 80.906 (2) |

| β (°) | 86.436 (2) |

| γ (°) | 85.351 (2) |

| V (ų) | 715.05 (4) |

| Z | 2 |

Table 1: Crystallographic data for N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide.[1]

Visualization of Intermolecular Interactions

The following diagram illustrates a potential hydrogen bonding network in a hypothetical N-aryl-4-oxocyclohexanecarboxamide crystal lattice, based on the common R2(8) dimer motif.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis and crystallization of a representative N-aryl-4-oxocyclohexanecarboxamide derivative. The protocol is adapted from established methods for the synthesis of related carboxamides.[2]

Synthesis of N-(4-chlorophenyl)-4-oxocyclohexanecarboxamide

This synthesis involves the reaction of 4-oxocyclohexanecarboxylic acid with thionyl chloride to form the acid chloride, which then reacts with 4-chloroaniline to yield the desired amide.

Step 1: Synthesis of 4-oxocyclohexanecarbonyl chloride

-

To a stirred solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-chlorophenyl)-4-oxocyclohexanecarboxamide

-

Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in dry DCM.

-

Cool the solution to 0 °C and add a solution of 4-oxocyclohexanecarbonyl chloride (1.1 eq) in dry DCM dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Crystallization for X-ray Diffraction

Growing single crystals suitable for X-ray diffraction is a crucial step. Slow evaporation is a commonly used and effective method.

-

Dissolve the purified N-(4-chlorophenyl)-4-oxocyclohexanecarboxamide in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of DCM and hexane).

-

Ensure the solution is saturated or near-saturated at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.

-